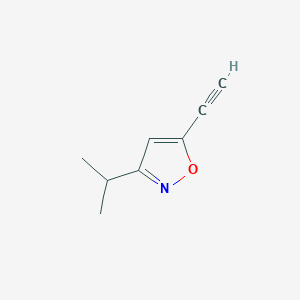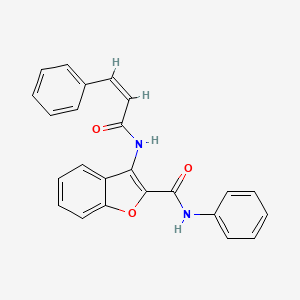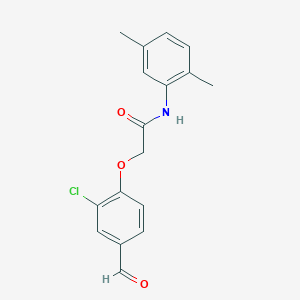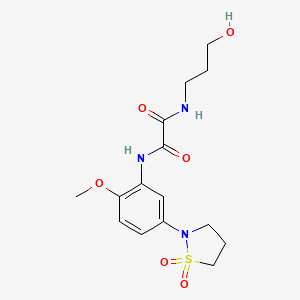![molecular formula C29H29N3O3S B2393227 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-phenethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 892214-36-7](/img/structure/B2393227.png)
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-phenethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-phenethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a complex organic molecule. It belongs to the class of heterocyclic compounds known as quinolines . Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives involves a wide range of protocols that have been reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline is a ubiquitous heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It has the molecular formula C9H7N . The structure of the specific compound “this compound” would be a complex derivative of this basic quinoline structure.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinoline derivatives often involve the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Physical And Chemical Properties Analysis
Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of the specific compound “this compound” would depend on its specific structure and substituents.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Research has delved into the synthesis of polyamides containing quinoxaline moiety, starting from 4-methoxybenzaldehyde, demonstrating their excellent thermal stability and potential applications in materials science due to their amorphous nature and solubility in polar aprotic solvents (Patil et al., 2011).
- Studies on the synthesis of functionalized partially hydrogenated quinolines using a Stork reaction, intramolecular transamination, and alkylation tandem protocol have been conducted, highlighting the potential of these compounds in the development of novel organic materials and pharmaceuticals (Dyachenko et al., 2019).
- Investigations into the structure-activity relationships of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents offer insights into the chemical modifications that enhance the activity of such compounds, revealing their potential in the design of new therapeutic agents (Althuis et al., 1980).
Potential Applications
- Research on the cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives has been conducted, identifying compounds with significant antiproliferative activity against various cancer cell lines, suggesting their utility in cancer research and treatment (Hung et al., 2014).
- A study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines against various cancer cell lines and in vivo models demonstrates the therapeutic potential of these compounds in oncology (Deady et al., 2003).
Direcciones Futuras
The field of quinoline derivatives is a vibrant area of research in medicinal chemistry, with new synthetic methods and potential therapeutic applications being discovered regularly . Future research will likely continue to explore new synthetic strategies, investigate the biological activity of novel quinoline derivatives, and optimize their properties for potential therapeutic use .
Propiedades
IUPAC Name |
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3S/c1-29(2)15-20-23(21(33)16-29)22(18-9-11-19(35-3)12-10-18)24-25(30)26(36-28(24)32-20)27(34)31-14-13-17-7-5-4-6-8-17/h4-12H,13-16,30H2,1-3H3,(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVZMXSDMCUTMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NCCC4=CC=CC=C4)N)C5=CC=C(C=C5)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2393144.png)
![Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2393145.png)







![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2393158.png)
![3-(4-chlorophenyl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2393160.png)
![5-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2393165.png)
![N-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2393166.png)
![2-(1H-benzo[d]imidazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2393167.png)